4-Amino-5-chloro-2-methoxybenzaldehyde 4-Amino-5-chloro-2-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 145742-50-3
VCID: VC5469875
InChI: InChI=1S/C8H8ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,10H2,1H3
SMILES: COC1=CC(=C(C=C1C=O)Cl)N
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61

4-Amino-5-chloro-2-methoxybenzaldehyde

CAS No.: 145742-50-3

Cat. No.: VC5469875

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61

* For research use only. Not for human or veterinary use.

4-Amino-5-chloro-2-methoxybenzaldehyde - 145742-50-3

Specification

CAS No. 145742-50-3
Molecular Formula C8H8ClNO2
Molecular Weight 185.61
IUPAC Name 4-amino-5-chloro-2-methoxybenzaldehyde
Standard InChI InChI=1S/C8H8ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,10H2,1H3
Standard InChI Key FRPLOCDKNDMVOD-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C=O)Cl)N

Introduction

4-Amino-5-chloro-2-methoxybenzaldehyde, with the CAS number 145742-50-3, is a complex organic compound that has garnered significant attention in various fields of chemistry and pharmacology. This compound is characterized by its molecular formula C8_8H8_8ClNO2_2 and molecular weight of 185.61 g/mol . It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.

Synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde

The synthesis of 4-amino-5-chloro-2-methoxybenzaldehyde typically involves a multi-step process starting from 4-bromo-2-chloro-5-methoxyaniline. The key steps include:

  • Step A: Preparation of the starting material.

  • Step B: Conversion to the target compound using isopropylmagnesium chloride and n-butyllithium followed by N,N-dimethylformamide (DMF) addition .

Synthesis Conditions

YieldReaction ConditionsOperation in Experiment
80%Isopropylmagnesium chloride in THF, n-butyllithium in hexanes, DMF addition at -10°C to 0°CStirred solution, cooled to -25°C, then warmed to 0°C. Citric acid in water added, filtered, and dried under vacuum .

Applications and Research Findings

4-Amino-5-chloro-2-methoxybenzaldehyde is utilized as an intermediate in the synthesis of various compounds, including N-(2-chloro-4-formyl-5-methoxyphenyl)acrylamide, which has potential applications in drug design and as a pharmacophore. This acrylamide derivative can interact with proteins through covalent bonding, potentially inhibiting their function, making it a candidate for studying enzyme inhibitors and protein interactions.

Derivatives and Their Applications

DerivativeApplication/Use Case
N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamidePotential in drug design, enzyme inhibitors, and protein interactions
3-Chloro-N-[2-chloro-4-formyl-5-(methyloxy)phenyl]propanamideIntermediate in chemical synthesis

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δH (ppm) 9.95 (1H, s), 7.49 (1H, s), 6.50-6.57 (2H, br s), 6.44 (1H, s), 3.81 (3H, s) .

  • Mass Spectrometry (ES+): m/z 186 (M+H) .

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